Methyl 2-(4-formylphenyl)acetate

Descripción general

Descripción

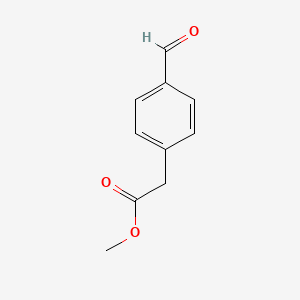

“Methyl 2-(4-formylphenyl)acetate” is a chemical compound with the CAS Number: 96524-70-8 . It has a molecular weight of 178.19 and its IUPAC name is methyl (4-formylphenyl)acetate . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H10O3 . The InChI Code for this compound is 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 .Chemical Reactions Analysis

“this compound” may undergo reactions such as alkaline hydrolysis . The rate coefficients for this reaction have been measured in water at several temperatures .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

1. Use in Ionic Liquids for CO2 Capture

Methyl 2-(4-formylphenyl)acetate has applications in the field of ionic liquids, particularly for CO2 capture and natural gas sweetening. A study explored the solubility of CO2 in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, under high pressure, highlighting the potential of these compounds in environmental and industrial processes (Mattedi et al., 2011).

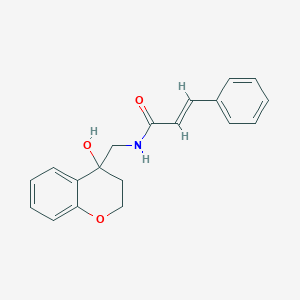

2. Crystal Structure and Molecular Interactions

The molecular structure of (E)-Methyl 2-(3-cinnamoylthioureido)acetate, a related compound, has been examined. This research revealed insights into its intramolecular hydrogen bonding and intermolecular interactions, forming a two-dimensional hydrogen-bonding network. Such studies are crucial for understanding the compound's properties and potential applications in various fields (Hassan et al., 2010).

3. Synthesis of Hemiacetal Analogues

Research has been conducted on the synthesis of hemiacetal analogues using derivatives of methyl 2-(2-nitrophenylthio)acetate. This study contributes to the understanding of the chemical properties and potential applications of this compound analogues in creating compounds found in Gramineae and Acanthaceae (Sicker et al., 1994).

4. Formation of Aryl Alkyl Alcohol Simple Acid Esters

This compound is a part of the fragrance structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). These compounds are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids. The toxicologic and dermatologic properties of these compounds, including 2-methyl-4-phenyl-2-butyl acetate, have been reviewed, shedding light on their safety and applications in fragrances (Mcginty et al., 2012).

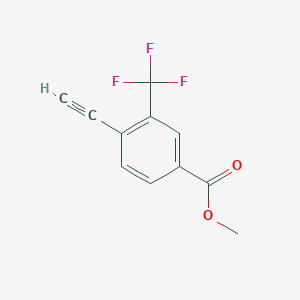

5. Potential in Nonlinear Optical Activity

A study on methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, a derivative of this compound, indicated its potential for nonlinear optical activity. This research highlights the compound's utility in materials science and optoelectronics (Murugavel et al., 2016).

Safety and Hazards

“Methyl 2-(4-formylphenyl)acetate” is classified under the GHS07 hazard class . The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJYQGMVBYQTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

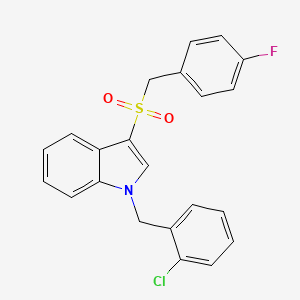

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)

![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)